

Diallyl Disulfide: A Comparative Guide to its Therapeutic Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of DADS's efficacy in anticancer, cardiovascular, anti-inflammatory, and antioxidant contexts, benchmarked against its close structural analog, diallyl trisulfide (DATS), and other relevant alternatives. The information presented is supported by experimental data to aid in research and development decisions.

I. Anticancer Effects

DADS has demonstrated notable anticancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.

Comparative Efficacy of Diallyl Disulfide (DADS) vs. Diallyl Trisulfide (DATS) on Cancer Cell Viability



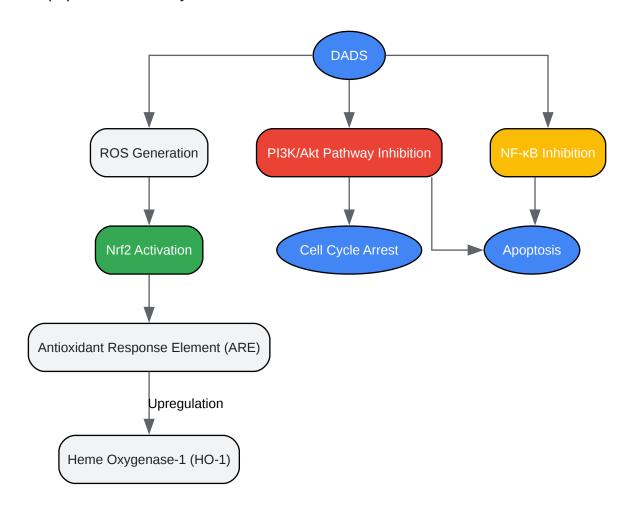
Cell Line	Compound	IC50 (μM)	Incubation Time (h)	Citation
Human Breast Cancer				
MCF-7	DADS	4	72	[1]
MDA-MB-231	DADS	6	72	[1]
KPL-1	DADS	18.1	72	[2]
MKL-F	DADS	1.8	72	[2]
Human Colon Cancer				
HCT-15	DATS	11.5	Not Specified	[3]
DLD-1	DATS	13.3	Not Specified	[3]
Human Lung Cancer				
NCI-H460	DATS	130.3	24	[4]
DATS	37.5	48	[4]	
DATS	18.5	72	[4]	
Human Ovarian Cancer				
A2780	DATS	Varies (Dose- dependent)	24, 48, 72	
A2780/DDP (Cisplatin- resistant)	DATS	Varies (Dose- dependent)	24, 48, 72	

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.



Key Signaling Pathways in Anticancer Activity

DADS and DATS exert their anticancer effects by modulating several key signaling pathways. The diagram below illustrates the central role of NF-kB, PI3K/Akt, and Nrf2 pathways in DADS-induced apoptosis and cell cycle arrest.



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DADS Anticancer Signaling Pathways

II. Cardiovascular Protective Effects

Both DADS and DATS have shown promise in ameliorating cardiovascular complications, particularly in the context of diabetic cardiomyopathy. Their beneficial effects are attributed to their antioxidant and anti-apoptotic properties.

Comparative Efficacy in a Diabetic Rat Model

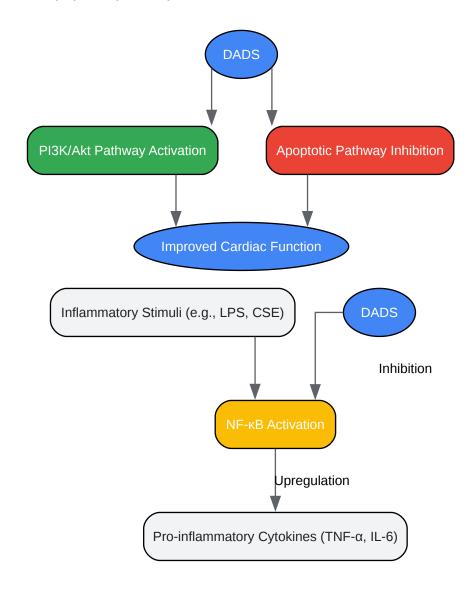


A study on streptozotocin-induced diabetic rats demonstrated that both DADS and DATS could improve cardiac function, with DATS showing greater efficacy.[5]

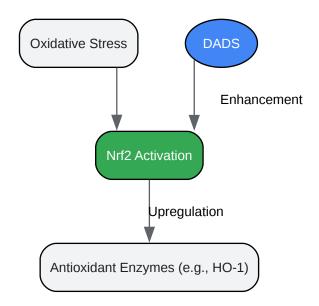
Parameter	Control	Diabetic	Diabetic + DADS	Diabetic + DATS	Citation
Fractional Shortening (%)	45.1 ± 2.3	28.7 ± 1.9	36.4 ± 2.1	41.2 ± 2.2	[5]

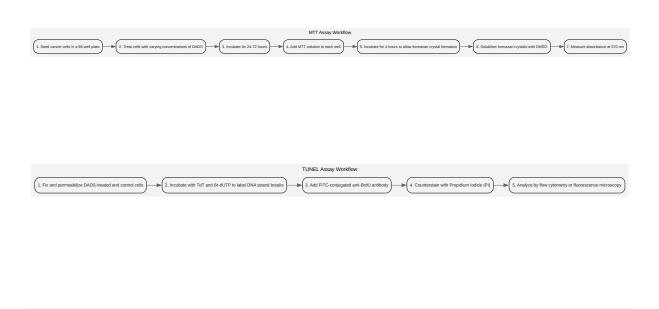
Signaling Pathways in Cardioprotection

The cardioprotective effects of DADS involve the activation of the PI3K/Akt survival pathway and the inhibition of apoptotic pathways.









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 Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice PMC [pmc.ncbi.nlm.nih.gov]
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